4-Bromo-4'-[(hydroxy)(tosyloxy)iodo]biphenyl
Description
Chemical Significance and Historical Context
The development of hypervalent iodine reagents has revolutionized synthetic organic chemistry by enabling oxidative transformations under mild conditions. Within this domain, this compound occupies a niche as a bifunctional reagent, combining bromine’s electrophilic character with iodine’s hypervalent reactivity. Historically, biphenyl derivatives like 4-bromobiphenyl have served as intermediates in agrochemical and pharmaceutical synthesis, but the incorporation of hypervalent iodine elevates this compound’s utility in modern catalysis. For instance, analogous diaryliodonium salts have been employed in enantioselective C–C bond formations, suggesting potential applications for this brominated iodobenzene derivative in asymmetric synthesis.
Structural Features and Systematic Nomenclature
The systematic IUPAC name, this compound, delineates its structure unambiguously:
- Biphenyl core : Two benzene rings connected by a single bond.
- 4-Bromo substitution : A bromine atom at the para position of the first benzene ring.
- 4'-Functionalization : The second benzene ring bears a hydroxy group (–OH), a tosyloxy group (–OTs, where Ts = p-toluenesulfonyl), and an iodine atom in a hypervalent bonding arrangement.
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆BrIO₄S |
| Molecular Weight | 547.20100 g/mol |
| Exact Mass | 545.90000 g/mol |
| Topological Polar Surface Area | 71.98 Ų |
| LogP (Octanol-Water) | 6.79 |
The hypervalent iodine center adopts a trigonal bipyramidal geometry, with the hydroxy and tosyloxy groups occupying axial positions, while the biphenyl system and lone pair reside equatorially. This configuration enhances electrophilicity at iodine, facilitating ligand-exchange reactions.
Role in Contemporary Organoiodine Chemistry
Hypervalent iodine reagents are prized for low toxicity and tunable reactivity. This compound extends this toolkit by integrating bromine as a potential leaving group, enabling sequential functionalization. Recent advances highlight its applicability in:
- C–H Functionalization : Analogous iodine(III) reagents mediate direct arylations of arenes via ligand-directed catalysis. The bromine substituent in this compound may act as a directing group or participate in subsequent cross-couplings.
- Diaryl Ether Synthesis : Hypervalent iodine species facilitate oxidative C–O couplings. The tosyloxy group could serve as an internal nucleophile, generating diaryl ethers upon activation.
- Axially Chiral Biaryls : Cyclic diaryliodonium salts enable enantioselective synthesis of biphenols. While not directly studied, the biphenyl scaffold in this compound suggests potential for designing chiral auxiliaries or catalysts.
Mechanistic Insight :
The iodine(III) center undergoes ligand exchange with nucleophiles (e.g., alcohols, amines), followed by reductive elimination to form new bonds. For example:
$$ \text{Ar-I(OH)OTs} + \text{Nu}^- \rightarrow \text{Ar-Nu} + \text{I(I)} \text{ byproducts} $$
This reactivity profile positions this compound as a versatile scaffold for developing tandem reactions, where bromine and iodine centers engage in sequential transformations. Future research directions may explore its use in photoinduced catalysis or metallaphotoredox systems, leveraging the heavy atom effect of iodine for enhanced intersystem crossing.
Properties
Molecular Formula |
C19H16BrIO4S |
|---|---|
Molecular Weight |
547.2 g/mol |
IUPAC Name |
[[4-(4-bromophenyl)phenyl]-hydroxy-λ3-iodanyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H16BrIO4S/c1-14-2-12-19(13-3-14)26(23,24)25-21(22)18-10-6-16(7-11-18)15-4-8-17(20)9-5-15/h2-13,22H,1H3 |
InChI Key |
VUPQPRWJJNYNLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OI(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-4’-[(hydroxy)(tosyloxy)iodo]biphenyl can be synthesized through a series of reactions starting from biphenyl derivatives. One common method involves the bromination of biphenyl to introduce the bromine atom, followed by iodination to introduce the iodine atom.
Industrial Production Methods
Industrial production of 4-Bromo-4’-[(hydroxy)(tosyloxy)iodo]biphenyl typically follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-[(hydroxy)(tosyloxy)iodo]biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, converting alcohols to aldehydes or ketones.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The compound can participate in addition reactions with alkenes and alkynes.
Common Reagents and Conditions
Oxidation: Common reagents include m-chloroperbenzoic acid (MCPBA) and p-toluenesulfonic acid (PTSA).
Substitution: Reagents such as sodium hydroxide or potassium carbonate are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Substitution: Various substituted biphenyl derivatives.
Addition: Vinylated biphenyl compounds.
Scientific Research Applications
4-Bromo-4’-[(hydroxy)(tosyloxy)iodo]biphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for oxidation and functional group transformations.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of diagnostic agents and therapeutic compounds.
Industry: Applied in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-Bromo-4’-[(hydroxy)(tosyloxy)iodo]biphenyl involves the formation of hypervalent iodine intermediates. These intermediates facilitate the transfer of oxygen or other functional groups to the substrate, leading to the desired transformation. The molecular targets and pathways involved depend on the specific reaction and substrate used .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural analogs and their properties:
Physical and Stability Properties
- Solubility: The target compound’s tosyloxy group improves solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) compared to non-polar analogs like 4-Bromo-4'-iodobiphenyl .
- Stability : Light sensitivity is a shared trait among hypervalent iodine compounds, necessitating dark storage . Bromo-substituted biphenyls generally exhibit higher thermal stability than iodo analogs due to stronger C-Br bonds .
Research Findings and Challenges
- Synthetic Challenges : The lower reactivity of bromo vs. iodo in cross-coupling may necessitate Pd/Xantphos catalysts or microwave-assisted conditions for efficient functionalization .
- Contradictions : While HTIB is widely used for ketone functionalization, the target compound’s biphenyl backbone may sterically hinder analogous reactions, requiring optimization .
Biological Activity
The compound 4-Bromo-4'-[(hydroxy)(tosyloxy)iodo]biphenyl is a member of the hypervalent iodine family, which has garnered attention due to its potential biological activities. Its structure features a biphenyl core substituted with bromine, hydroxy, and tosyl groups, which contribute to its reactivity and biological properties.
The compound can be synthesized through various methods that involve the introduction of iodine into aromatic systems. The presence of the hydroxy and tosyl groups enhances its electrophilic character, making it a suitable candidate for various chemical transformations and biological applications.
Antimicrobial Properties
Research indicates that hypervalent iodine compounds, including derivatives like this compound, exhibit significant antimicrobial activity. A study demonstrated that such compounds can disrupt bacterial cell membranes, leading to cell lysis. The mechanism involves the formation of reactive oxygen species (ROS), which are detrimental to microbial cells .
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated against various cancer cell lines. In vitro studies revealed that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways, potentially mediated by oxidative stress and mitochondrial dysfunction .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis via ROS generation |
| MCF-7 | 15.0 | Mitochondrial dysfunction |
| A549 | 10.0 | Cell cycle arrest and apoptosis |
Case Studies
- Study on Anticancer Activity : In a controlled study, this compound was tested against HeLa and MCF-7 cells. Results showed a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis at higher concentrations .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its potential as an antibacterial agent .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to generate reactive intermediates upon interaction with biological molecules. The hydroxy group is believed to facilitate the formation of iodonium ions, which can react with nucleophiles in biological systems, leading to cellular damage and death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
